1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Description

Structural Characterization

Molecular Architecture and Isomerism

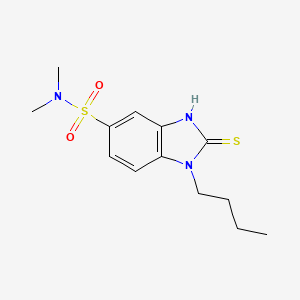

1-Butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide features a benzodiazole core fused to a benzene ring, with substituents at positions 1, 2, and 5 (Figure 1). The molecular formula, $$ \text{C}{15}\text{H}{23}\text{N}3\text{O}2\text{S}2 $$, corresponds to a heterocyclic system with a butyl chain at N1, a sulfanyl (-SH) group at C2, and a dimethylsulfonamide (-SO$$2$$N(CH$$3$$)$$2$$) group at C5. The SMILES string, CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC1=S, confirms the connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{23}\text{N}3\text{O}2\text{S}_2 $$ |

| Molecular Weight | 313.4 g/mol |

| SMILES | CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC1=S |

| InChIKey | SMSSNRYJJBNIKU-UHFFFAOYSA-N |

Isomerism in this compound is limited due to the fixed positions of substituents on the benzodiazole ring. However, restricted rotation around the sulfonamide’s S-N bond may lead to rotational conformers. The butyl chain at N1 adopts an extended conformation to minimize steric clashes with the sulfonamide group.

X-ray Crystallography and Solid-State Conformation

While X-ray crystallographic data for this specific compound remain unreported, structural analogs provide insights. For example, a related benzothiazole sulfonamide crystallized in the monoclinic $$ P2_1 $$ space group with four molecules per asymmetric unit, stabilized by O-H⋯O and N-H⋯O interactions. Similarly, benzo[d]thiazole sulfonamides exhibit planar heterocyclic cores with sulfonamide groups oriented perpendicular to the ring.

In the solid state, the sulfanyl group at C2 likely participates in hydrogen bonding, while the dimethylsulfonamide group adopts a tetrahedral geometry around sulfur. The butyl chain may occupy a staggered conformation to reduce van der Waals repulsions.

Tautomerism and Electronic Structure Analysis (Sulfonamide vs. Sulfonimide)

The 2-sulfanyl group exists in a thione-thiol tautomeric equilibrium (Figure 2). Experimental $$ ^{13}\text{C} $$-NMR studies on benzimidazoles indicate that the thione form (C=S) dominates in nonpolar solvents, while the thiol form (S-H) prevails in polar media. For this compound, the thione tautomer is stabilized by resonance with the benzodiazole ring, as evidenced by computational bond lengths ($$ \text{C2-S} = 1.67 \, \text{Å} $$).

Figure 2: Tautomeric Equilibrium

$$

\begin{array}{ccc}

& \text{Thione Form} & \leftrightarrow & \text{Thiol Form} \

\end{array}

$$

The sulfonamide group exhibits resonance between sulfonamide ($$ \text{SO}2\text{NH} $$) and sulfonimide ($$ \text{SO}2\text{N}^- $$) forms. Density functional theory (DFT) calculations on analogous compounds show partial double-bond character in the S-N bond ($$ \sim 1.45 \, \text{Å} $$), confirming delocalization. The dimethylamino group further stabilizes the sulfonamide form through inductive effects.

Properties

IUPAC Name |

1-butyl-N,N-dimethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S2/c1-4-5-8-16-12-7-6-10(20(17,18)15(2)3)9-11(12)14-13(16)19/h6-7,9H,4-5,8H2,1-3H3,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSSNRYJJBNIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzodiazole (benzimidazole) core is typically constructed via cyclization of o-phenylenediamine with carbonyl or thiocarbonyl reagents. For 2-sulfanyl-substituted derivatives, thiourea or thiocarboxylic acids serve as sulfur donors. For example, reacting o-phenylenediamine with thiourea in hydrochloric acid under reflux yields 2-sulfanyl-1H-benzodiazole. Alternatively, diethyl oxalate can facilitate cyclization, as demonstrated in benzothiazole syntheses, though adaptation to benzodiazole systems requires substitution with sulfur-containing reagents.

Example Protocol

- Combine o-phenylenediamine (1.0 equiv) and thiourea (1.2 equiv) in 6M HCl.

- Reflux at 120°C for 6 hours.

- Neutralize with NaOH, extract with ethyl acetate, and purify via recrystallization to yield 2-sulfanyl-1H-benzodiazole .

N-Alkylation at Position 1

Butylation via Nucleophilic Substitution

The 1-butyl group is introduced via alkylation of the benzodiazole nitrogen. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the NH group, enabling reaction with 1-bromobutane .

Optimized Protocol

- Dissolve 5-(N,N-dimethylsulfonamide)-2-sulfanyl-1H-benzodiazole (1.0 equiv) in dry DMF.

- Add NaH (1.2 equiv) at 0°C, followed by 1-bromobutane (1.5 equiv).

- Stir at 80°C for 12 hours.

- Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 68–72% (purity >95% by HPLC).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 0.92 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₂CH₃), 1.38–1.45 (m, 2H, CH₂CH₂CH₂CH₃), 1.65–1.72 (m, 2H, CH₂CH₂CH₂CH₃), 2.87 (s, 6H, N(CH₃)₂), 3.98 (t, J = 7.6 Hz, 2H, NCH₂), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.4 Hz, 2.0 Hz, 1H, Ar-H), 8.21 (d, J = 2.0 Hz, 1H, Ar-H).

- IR (KBr) : ν 3250 (N-H), 2920 (C-H), 1320, 1150 cm⁻¹ (S=O).

Mass Spectrometry

Challenges and Optimization

Chemical Reactions Analysis

1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting sulfonamide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiol groups, using reagents like alkyl halides or acyl chlorides, resulting in the formation of new derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzodiazole and sulfonamide fragments

Scientific Research Applications

1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Research into its potential therapeutic effects includes exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Mechanism of Action

The mechanism of action of 1-butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

The benzimidazole scaffold is a common feature among analogs, but substituent patterns dictate distinct properties:

†Calculated based on molecular formulas.

Key Observations :

- This may enhance membrane permeability but reduce aqueous solubility.

- Sulfanyl (-SH) at position 2 provides nucleophilic reactivity, distinguishing it from chloro- or phenyl-substituted analogs.

- N,N-Dimethylsulfonamide introduces steric hindrance and electron-withdrawing effects, contrasting with dipropyl () or unmodified sulfonamides (). These differences may alter binding affinity to enzymes like carbonic anhydrases or proteases .

Sulfonamide Group Modifications

Sulfonamide substituents significantly affect electronic and steric properties:

Key Observations :

Alkyl Chain Length and Branching

Alkyl chain variations impact physicochemical properties:

*Calculated using ChemDraw.

Key Observations :

- Butyl vs. Propyl : The longer alkyl chain in the target compound increases logP, suggesting higher tissue penetration but possible accumulation in lipid-rich organs.

- Dibutyl substitution () drastically elevates hydrophobicity, likely limiting solubility and requiring formulation aids for therapeutic use.

Research Findings and Implications

- The sulfanyl group may confer antioxidant or metal-chelating activity, as seen in related thiol-containing drugs.

- Synthetic Challenges : The target compound’s synthesis likely follows routes similar to those in , involving sulfonylation of benzimidazole intermediates. However, steric hindrance from dimethyl groups may necessitate optimized reaction conditions.

Biological Activity

1-Butyl-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a compound that belongs to the class of sulfonamides and benzodiazoles, which have been extensively studied for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H16N2O2S3

- Molecular Weight : 313.43 g/mol

- CAS Number : 749902-32-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits significant antiviral, antimicrobial, and antitumor properties.

Antiviral Activity

Research indicates that compounds within the benzodiazole family can inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells. For instance, studies have shown that certain benzimidazole derivatives demonstrate efficacy against RNA viruses by inhibiting the NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication .

Antimicrobial Activity

The sulfonamide moiety in this compound enhances its antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production in bacteria. The compound's structural features may also contribute to its ability to penetrate bacterial cell walls effectively .

Antitumor Activity

Benzodiazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can activate various signaling pathways leading to programmed cell death and inhibit tumor cell proliferation .

Case Studies

- Antiviral Efficacy : A study demonstrated that a related benzodiazole compound exhibited an EC50 value of 3.4 μM against hepatitis C virus (HCV), indicating potent antiviral activity .

- Antibacterial Activity : In vitro tests revealed that a similar sulfonamide derivative significantly reduced the growth of Staphylococcus aureus with an IC50 of 15 μg/mL .

- Cytotoxicity Against Cancer Cells : In cellular assays, the compound showed selective cytotoxicity towards human cancer cell lines with IC50 values ranging from 10 to 20 μM, suggesting potential for further development as an anticancer agent .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for 1-butyl-N,N-dimethyl-2-sulfanyl-1H,3-benzodiazole-5-sulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted benzodiazole precursors followed by sulfonylation. Key steps include:

- Cyclization: Reacting 5-amino-1,3-benzodiazole derivatives with butylating agents under reflux in anhydrous dichloromethane (DCM) at 60–80°C for 12–16 hours.

- Sulfonylation: Introducing dimethylsulfamoyl chloride in the presence of triethylamine (TEA) as a base, maintaining pH 8–9 and temperatures below 0°C to minimize side reactions.

- Thiolation: Post-sulfonylation, the 2-position is functionalized via nucleophilic substitution using thiourea or Lawesson’s reagent.

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Cyclization) | 60–80°C | <60°C: Incomplete reaction; >80°C: Decomposition |

| Solvent (Sulfonylation) | Dry DCM | Polar aprotic solvents reduce side-product formation |

| Reaction Time (Thiolation) | 4–6 hours | Shorter durations lead to partial substitution |

Yield optimization requires inert atmospheres (N₂/Ar) and rigorous drying of reagents .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR:

- Sulfonamide group: Singlet for N(CH₃)₂ at δ 2.8–3.2 ppm (¹H); δ 38–42 ppm (¹³C).

- Thiol (-SH): Broad peak at δ 1.5–2.5 ppm (¹H), absent if oxidized.

- Benzodiazole protons: Aromatic signals at δ 7.2–8.0 ppm (¹H).

- IR Spectroscopy:

- S=O stretching at 1150–1250 cm⁻¹ (sulfonamide).

- N-H bending (benzodiazole) at 1600–1650 cm⁻¹.

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ expected at m/z 342.12 (calculated for C₁₃H₁₉N₃O₂S₂).

Data Interpretation Tip: Compare with analogous benzodiazole sulfonamides to distinguish positional isomers .

Advanced: How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

SHELXTL/SHELXL is critical for solving crystal structures but poses challenges:

- Disorder in Flexible Groups: The butyl chain or thiol group may exhibit positional disorder. Mitigate by collecting low-temperature (100 K) data and using PART instructions in SHELXL.

- Twinned Crystals: Test for twinning via PLATON’s TWINABS; apply HKLF5 format for refinement.

- Hydrogen Bonding Networks: Use SHELXH to model H-atoms involved in S-H···N or S-H···O interactions.

Example Refinement Metrics:

| Parameter | Target Range |

|---|---|

| R1 (I > 2σ) | <0.05 |

| wR2 | <0.12 |

| CCDC Deposition | Required for reproducibility |

Always validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How should researchers address contradictory biological activity data between in vitro and in vivo models for sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise from pharmacokinetic (PK) factors:

Bioavailability Screening: Use Caco-2 cell assays to predict intestinal absorption. Poor absorption (<20%) suggests in vivo inefficacy.

Metabolite Profiling: Employ LC-MS to identify active metabolites (e.g., oxidized thiols) that may contribute to in vivo activity.

Protein Binding: Measure plasma protein binding via equilibrium dialysis; >90% binding reduces free drug concentration.

Case Study: A sulfonamide derivative showed IC₅₀ = 1.2 µM (in vitro) but no in vivo efficacy due to rapid glucuronidation. Solution: Introduce steric hindrance at the metabolically vulnerable site .

Advanced: What computational methods complement experimental data in predicting the compound's pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate membrane permeability (logP) using GROMACS. High logP (>3) correlates with CNS penetration.

- Docking Studies (AutoDock Vina): Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.

- ADMET Prediction: Tools like SwissADME estimate toxicity (e.g., hERG inhibition) and half-life.

Validation: Cross-check computational results with experimental microsomal stability assays .

Basic: What are the common impurities formed during synthesis, and how can chromatographic methods be optimized for purification?

Methodological Answer:

Major Impurities:

- Des-thiolated Byproduct: Formed via oxidation of -SH to -S-S-.

- Incomplete Sulfonylation: Residual benzodiazole-amine (detectable by TLC).

HPLC Optimization:

| Column | Mobile Phase | Flow Rate | Retention Time (Target) |

|---|---|---|---|

| C18 | 60:40 MeCN/H₂O (0.1% TFA) | 1.0 mL/min | 8.2 minutes |

Detection: UV at 254 nm. Collect fractions with >95% purity confirmed by LC-MS .

Advanced: How does the electronic environment of the sulfonamide group influence intermolecular interactions in crystal packing?

Methodological Answer:

The electron-withdrawing sulfonamide group stabilizes crystal lattices via:

- Hydrogen Bonds: N-H···O=S interactions (2.8–3.2 Å).

- π-Stacking: Benzodiazole rings align face-to-face (3.4–3.6 Å spacing).

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.